

RP-001 Hydrochloride: A Technical Overview for Drug Development Professionals

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Compound of Interest		
Compound Name:	RP-001 hydrochloride	
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An In-depth Guide to the Molecular Structure, Mechanism of Action, and Experimental Considerations of a Potent S1P1 Receptor Agonist.

Introduction

RP-001 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking, vascular development, and immune regulation.[1] Its high affinity and selectivity make it a valuable tool for researchers in immunology, pharmacology, and drug development. This document provides a comprehensive technical overview of **RP-001 hydrochloride**, including its molecular structure, physicochemical properties, biological activity, and relevant experimental protocols.

Molecular Structure and Physicochemical Properties

RP-001 hydrochloride is the hydrochloride salt of the parent compound N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine.[1] The key structural and chemical identifiers are summarized in the table below.



Property	Value	Reference(s)
Chemical Name	N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alaninehydrochloride	
IUPAC Name	3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride	[2]
Molecular Formula	C24H24N4O4·HCI	[1]
Molecular Weight	468.93 g/mol	[2]
CAS Number	1781880-34-9	[1]
PubChem CID	90488927	[2]
InChI Key	ZHPGSGYEFGEZAL- UHFFFAOYSA-N	[1]
SMILES	CC(C)OC1=C(C#N)C=C(C2=N C(C3=C(CCC4NCCC(O)=O)C 4=CC=C3)=NO2)C=C1.Cl	
Appearance	Solid	[1]
Purity	≥98% (HPLC)	[3]
Solubility	Soluble in DMSO (up to 100 mM)	[1]
Storage	Store at -20°C	

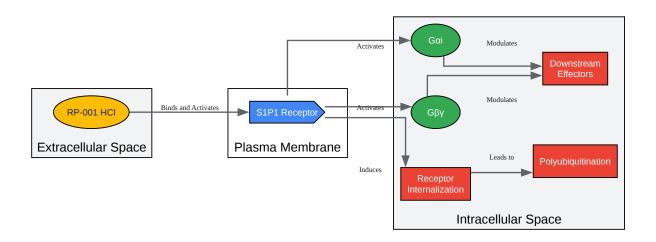
Biological Activity and Mechanism of Action

RP-001 hydrochloride is a highly potent and selective agonist for the S1P1 receptor, with a reported EC50 of 9 pM.[4] Its mechanism of action involves binding to and activating the S1P1



receptor, which is primarily coupled to the Gi/o family of G proteins. This activation initiates a cascade of intracellular signaling events that ultimately lead to the internalization and polyubiquitination of the S1P1 receptor.[1] The sequestration of lymphocytes in peripheral lymph nodes is a key pharmacological effect of S1P1 receptor agonists, and **RP-001 hydrochloride** has been shown to induce dose-dependent lymphopenia in mice with an EC50 of 0.03 mg/kg.[1][5]

The signaling pathway initiated by **RP-001 hydrochloride** binding to the S1P1 receptor is depicted in the diagram below.



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Caption: S1P1 Receptor Signaling Pathway Activated by RP-001 Hydrochloride.

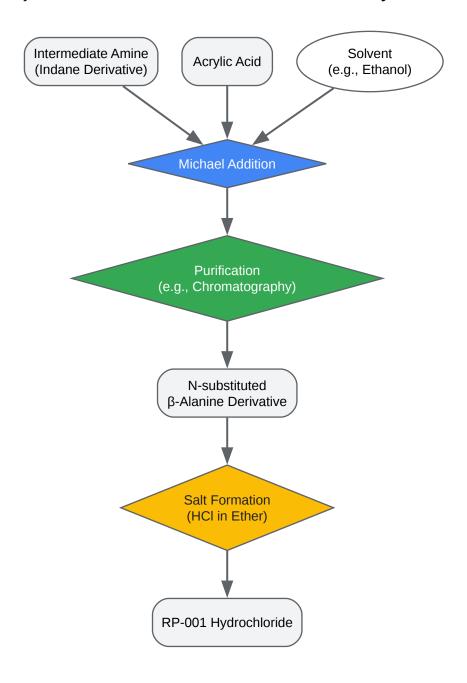
Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **RP-001 hydrochloride** are not readily available in the public domain. However, based on standard methodologies for similar compounds and assays, the following sections provide representative protocols.



Representative Synthesis of a β-Alanine Derivative

The synthesis of N-substituted β -alanine derivatives often involves the Michael addition of an amine to an acrylic acid derivative. A general, representative procedure is outlined below. This is a hypothetical synthesis and has not been confirmed for **RP-001 hydrochloride**.



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Caption: General Workflow for the Synthesis of a β -Alanine Derivative.

Methodology:

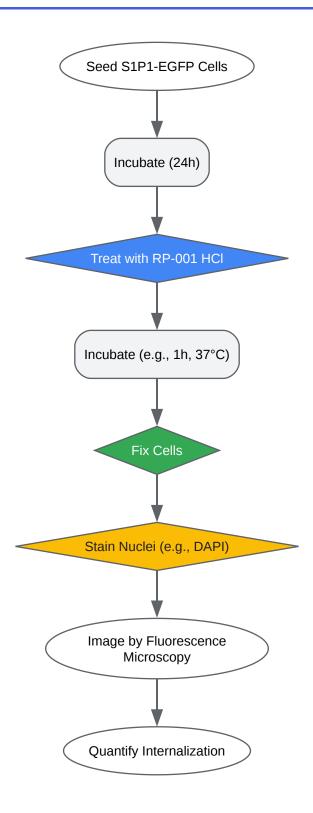


- Reaction Setup: The intermediate amine (the indane derivative portion of RP-001) and acrylic acid are dissolved in a suitable solvent, such as ethanol, in a round-bottom flask.
- Reaction: The mixture is stirred at a specific temperature (e.g., room temperature or elevated) for a period of time to allow the Michael addition to proceed. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: Upon completion, the solvent is removed under reduced pressure. The crude product is then subjected to an aqueous workup to remove any unreacted starting materials and byproducts.
- Purification: The crude product is purified using a suitable technique, such as column chromatography on silica gel.
- Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether)
 and treated with a solution of hydrochloric acid in ether to precipitate the hydrochloride salt.
- Isolation: The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield the final product.

S1P1 Receptor Internalization Assay

The internalization of the S1P1 receptor upon agonist binding can be visualized and quantified using various cell-based assays. A common method involves the use of cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-EGFP).





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Caption: Workflow for an S1P1 Receptor Internalization Assay.

Methodology:



- Cell Culture: Cells stably expressing S1P1-EGFP (e.g., HEK293 or CHO cells) are seeded into multi-well plates suitable for microscopy.
- Compound Treatment: After allowing the cells to adhere, they are treated with varying concentrations of RP-001 hydrochloride. A vehicle control (e.g., DMSO) is also included.
- Incubation: The cells are incubated for a specific time (e.g., 1 hour) at 37°C to allow for receptor internalization.
- Fixation and Staining: The cells are then fixed with a suitable fixative (e.g., 4% paraformaldehyde) and the nuclei are counterstained with a fluorescent dye such as DAPI.
- Imaging: The cells are imaged using a high-content imaging system or a fluorescence microscope.
- Analysis: Image analysis software is used to quantify the translocation of the EGFP signal from the plasma membrane to intracellular compartments. The extent of internalization is then plotted against the concentration of RP-001 hydrochloride to determine the EC50 for this effect.

Conclusion

RP-001 hydrochloride is a valuable research tool for studying the S1P1 receptor. Its high potency and selectivity allow for the precise interrogation of S1P1-mediated signaling pathways. The information and representative protocols provided in this guide are intended to assist researchers and drug development professionals in the design and execution of experiments involving this compound. As with any potent pharmacological agent, careful consideration of experimental design and appropriate controls are essential for obtaining reliable and reproducible results.

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